![molecular formula C5H5F8O4P B2924386 (2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid CAS No. 125340-51-4](/img/structure/B2924386.png)
(2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid
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Overview
Description
The compound “(2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid” is a phosphonic acid derivative with a pentyl (5-carbon) chain where all the hydrogen atoms attached to the carbon atoms are replaced by fluorine atoms. The presence of the phosphonic acid group (-PO(OH)2) suggests that it might have strong acidic properties and could form stable bonds with metal ions .
Molecular Structure Analysis
The compound is likely to have a linear structure with the phosphonic acid group attached to one end of the pentyl chain. The presence of fluorine atoms could significantly affect the electronic structure of the molecule due to the high electronegativity of fluorine .Chemical Reactions Analysis
As a phosphonic acid derivative, this compound could undergo reactions typical of carboxylic acids such as esterification and amide formation. The presence of fluorine atoms could make the compound resistant to reactions that involve breaking of the carbon-fluorine bond .Physical And Chemical Properties Analysis
The compound is likely to be a strong acid due to the presence of the phosphonic acid group. The fluorine atoms could impart high thermal and chemical stability to the compound. It might be insoluble in water due to the presence of the fluorinated pentyl chain .Scientific Research Applications
Cosurfactant in Nanocrystal Synthesis
This compound is used as a cosurfactant in the synthesis of silver and silver iodide nanocrystals . It helps in creating nanocrystals with a characteristic surface plasmon resonance absorption at 330nm .
Synthesis of Ag2S Nanocrystals
It is also utilized in the synthesis of Ag2S nanocrystals which exhibit characteristic surface plasmon resonance absorption at 330nm .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2,2,3,3,4,4,5,5-octafluoro-1-hydroxypentyl)phosphonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F8O4P/c6-1(7)3(8,9)5(12,13)4(10,11)2(14)18(15,16)17/h1-2,14H,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDTZELUHOABQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(O)P(=O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F8O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501348169 |
Source
|
Record name | (2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501348169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid | |
CAS RN |
125340-51-4 |
Source
|
Record name | (2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501348169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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